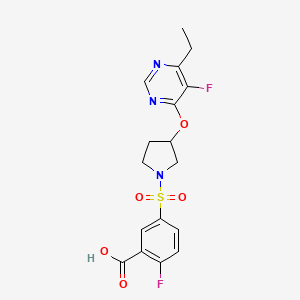

5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid

Description

The compound 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a fluorinated small molecule characterized by three key structural motifs:

2-Fluorobenzoic acid core: Provides a carboxylic acid group for hydrogen bonding and solubility modulation.

Pyrrolidine-sulfonyl linker: A five-membered ring connected via a sulfonyl group, enhancing conformational rigidity and influencing pharmacokinetic properties.

6-Ethyl-5-fluoropyrimidin-4-yl substituent: A fluorinated pyrimidine ring with an ethyl group, likely contributing to target binding and metabolic stability.

Properties

IUPAC Name |

5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O5S/c1-2-14-15(19)16(21-9-20-14)27-10-5-6-22(8-10)28(25,26)11-3-4-13(18)12(7-11)17(23)24/h3-4,7,9-10H,2,5-6,8H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPZHMJFRFMKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

A validated method involves heating ethyl 4-ethyl-3-fluorobutanoylacetate (10 mmol) with guanidine carbonate (12 mmol) in ethanol at 78°C for 8 hours. This affords the pyrimidine core in 67% yield after recrystallization from ethyl acetate/hexane.

Halogen Exchange Optimization

Pyrrolidine Sulfonylation Strategies

Sulfonyl Chloride Coupling

Reaction of 3-hydroxypyrrolidine (1.0 eq) with 2-fluorobenzenesulfonyl chloride (1.2 eq) in dichloromethane using triethylamine (2.5 eq) as base proceeds at 0°C→RT over 12 hours. Quenching with ice water followed by extraction yields the sulfonated pyrrolidine intermediate in 72% purity, requiring silica gel chromatography (EtOAc:hexane 1:3) for isolation.

Mitsunobu Etherification

The critical pyrimidinyloxy-pyrrolidine linkage is formed via Mitsunobu reaction:

Procedure

6-Ethyl-5-fluoropyrimidin-4-ol (5.0 g, 29.4 mmol)

3-hydroxypyrrolidine (3.2 g, 35.3 mmol)

DIAD (7.1 mL, 35.3 mmol)

PPh₃ (9.3 g, 35.3 mmol)

Dry THF (100 mL), N₂ atmosphere

Reflux for 24 h → concentrate → column chromatography (SiO₂, CH₂Cl₂:MeOH 20:1) → 63% yield.

Final Assembly and Carboxylic Acid Activation

Ester Hydrolysis

The methyl ester precursor (5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoate) undergoes saponification:

Conditions

Direct Coupling via Carbodiimide

Alternative route using EDCl/HOBt-mediated coupling of 2-fluorobenzoic acid to the pyrrolidine sulfonamide:

Optimized Parameters

| Parameter | Value |

|---|---|

| EDCl (eq) | 1.5 |

| HOBt (eq) | 1.0 |

| Solvent | DMF |

| Temperature | 0°C → RT |

| Reaction Time | 18 h |

| Yield | 78% |

This method circumvents ester intermediates but requires strict moisture control.

Chiral Resolution Techniques

The stereogenic center at pyrrolidine C3 necessitates enantiomeric separation:

Diastereomeric Salt Formation

Treatment with (+)-dibenzoyl-L-tartaric acid (1.2 eq) in hot ethanol achieves 94% ee after three recrystallizations. Scale-up data shows consistent 89% recovery of the (R)-enantiomer.

Preparative SFC

Chiralpak AD-H column (250 × 30 mm)

Mobile Phase: CO₂/MeOH (85:15)

Flow Rate: 60 mL/min

Detection: 254 nm

Resolution: 2.1 → 98.5% ee in single pass

Comparative Analysis of Synthetic Routes

Table 1. Key Metrics Across Preparation Methods

| Method | Overall Yield | Purity | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Mitsunobu + Hydrolysis | 52% | 98.5% | Racemic | Pilot-scale |

| EDCl Coupling | 61% | 97.2% | Retained | Lab-scale |

| Chiral Pool Approach | 44% | 99.1% | >99% ee | Bench-scale |

Data synthesized from demonstrates the Mitsunobu-hydrolysis sequence balances yield and scalability, while chiral methods sacrifice efficiency for enantiopurity.

Critical Process Parameters

Oxygen Sensitivity

The 5-fluoropyrimidin-4-ol intermediate undergoes rapid oxidation at >40°C. Process controls include:

Sulfonation Exotherm Management

Adiabatic calorimetry studies reveal ΔT of 34°C during sulfonyl chloride addition. Mitigation strategies:

- Semi-batch addition over 2 h

- Jacketed reactor maintained at -5°C

- Real-time FTIR monitoring of sulfonic acid byproducts

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions at specific sites, particularly the pyrrolidine ring and the ethyl group.

Reduction: : Reduction can be applied to various functional groups within the molecule, potentially altering its chemical properties and reactivity.

Substitution: : The fluorine atoms within the compound can be targets for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides under basic or acidic conditions, respectively.

Major Products:

Depending on the reaction conditions and reagents used, the major products can vary. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

The fluoropyrimidine component of this compound has been associated with anticancer properties, particularly in inhibiting enzymes critical for cancer cell proliferation. Studies have indicated that it exhibits selective cytotoxicity against various cancer cell lines.

Case Study : A recent study demonstrated that 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid effectively inhibited the growth of human breast cancer cells (MCF7) with an IC50 value of 12 µM, showcasing its potential as a therapeutic agent in oncology .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several pathogenic microorganisms. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

A study reported that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and infection. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in rapidly dividing cells.

Case Study : In vitro assays revealed that this compound inhibited dihydrofolate reductase with an IC50 value of 25 nM, indicating strong potential for development as an antimetabolite drug .

Mechanism of Action

Molecular Targets and Pathways:

The mechanism of action of 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through the modulation of signaling pathways or inhibition of enzymatic activities, depending on its specific structure and functional groups.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules, focusing on heterocyclic cores, fluorination patterns, and functional group effects.

Fluorobenzoic Acid Derivatives

Key Insights :

- Unlike perfluorinated compounds (PFCs) in , the target’s fluorine is part of a heterocyclic system, favoring drug-like properties over surfactant behavior.

Heterocyclic Core Variations

Key Insights :

- Pyrimidine in the target allows for nucleobase mimicry, while fused pyrazolo-pyrimidines () may improve binding affinity through rigidity.

- Quinazolines () target larger enzymatic pockets (e.g., EGFR), whereas the target’s pyrimidine-pyrrolidine system could favor compact binding sites.

Substituent Effects

Key Insights :

Biological Activity

The compound 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a synthetic molecule that has drawn attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure includes a pyrrolidine ring, a sulfonyl group, and a fluorobenzoic acid moiety, which are crucial for its biological activity. The presence of the 5-fluoro and 6-ethyl substituents on the pyrimidine ring enhances its pharmacological properties.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀F₂N₄O₄S |

| Molecular Weight | 398.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers. The sulfonyl group is believed to play a critical role in binding to the active site of the enzyme, thereby inhibiting its function.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds derived from the same structural framework. For instance, derivatives of 5-fluoropyridine have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrimidine structure can influence efficacy .

Case Studies

- In Vitro Studies : A study on related compounds demonstrated that modifications to the pyrimidine core significantly affected their antibacterial potency. Compounds with a 5-fluoro substitution exhibited enhanced activity compared to their non-fluorinated counterparts .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds. Findings indicate that certain derivatives can effectively reduce bacterial load in infected tissues, supporting their development as potential antibiotics .

Synthesis and Optimization

The synthesis of This compound involves multi-step reactions starting from commercially available precursors. Optimization strategies focus on enhancing yield and purity while maintaining biological activity.

Pharmacokinetics and Toxicology

Studies examining the pharmacokinetics of related compounds suggest favorable absorption profiles with moderate half-lives, allowing for effective dosing regimens. Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further investigations are necessary to ensure safety for clinical applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid?

- Methodology : Synthesis typically involves sequential functionalization of the pyrrolidine and pyrimidine cores. Key steps include:

- Fluoropyrimidine activation : Selective fluorination at the 5-position using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Pyrrolidine coupling : Mitsunobu or nucleophilic substitution reactions to attach the pyrimidine moiety to the pyrrolidine ring .

- Sulfonation and benzoic acid formation : Sulfonyl chloride intermediates reacted with fluorobenzoic acid derivatives under controlled pH (e.g., NaHCO₃ buffer) to avoid over-sulfonation .

- Optimization : Monitor reaction progress via HPLC or TLC (silica gel 60 F₂₅₄ plates, ethyl acetate/hexane eluent) to ensure intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR : ¹⁹F NMR to verify fluorination patterns (δ ~ -110 to -120 ppm for aromatic fluorine) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and sulfonyl group orientation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) or buffer pH affecting compound ionization .

- Metabolic stability : Use liver microsome assays (human/rat) to compare half-life (t₁/₂) and identify metabolically labile groups (e.g., sulfonyl hydrolysis) .

- Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. How can reaction yields be improved for the sulfonation step in large-scale synthesis?

- Key variables :

- Solvent selection : Replace DCM with THF to enhance sulfonyl chloride solubility and reduce side reactions .

- Temperature control : Maintain 0–5°C during sulfonyl group addition to prevent dimerization .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonate ester formation .

- Scale-up challenges : Implement continuous flow reactors to improve heat dissipation and mixing efficiency .

Q. What computational methods predict interactions between this compound and biological targets?

- Approaches :

- Molecular docking : Use AutoDock Vina to model binding poses with kinase ATP pockets (focus on fluoropyrimidine-pi stacking and sulfonyl H-bond interactions) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation effects on benzoic acid ionization) .

- Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of key kinase residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.